D-Alanine isopropyl ester hcl
Description
Fundamental Molecular Structure
D-Alanine isopropyl ester hydrochloride possesses the molecular formula C6H14ClNO2 with a molecular weight of 167.63 grams per mole. The compound represents the hydrochloride salt of the isopropyl ester of D-alanine, where the carboxylic acid functionality of the amino acid has been converted to an isopropyl ester linkage. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as propan-2-yl (2R)-2-aminopropanoate hydrochloride, clearly indicating the R-configuration at the chiral center.
The structural architecture features a central carbon atom bearing an amino group, a methyl substituent, and a carboxyl group that has been esterified with isopropanol. The presence of the hydrochloride salt component significantly influences the compound's physicochemical properties, particularly its solubility and stability profiles. The Simplified Molecular Input Line Entry System representation NC@HC(OC(C)C)=O.Cl effectively captures the essential connectivity and stereochemical information.
Stereochemical Configuration and Chirality
The stereochemical configuration of D-Alanine isopropyl ester hydrochloride centers around the presence of one chiral center located at the alpha-carbon of the alanine residue. This chiral center adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing it from the corresponding L-alanine derivative which exhibits S-configuration. The stereochemical integrity of this compound proves crucial for its biological activity and synthetic utility, particularly in applications requiring stereospecific interactions.
The International Chemical Identifier representation InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 provides detailed stereochemical information, with the "/t5-;/m1./s1" segment specifically encoding the R-configuration at the chiral center. This stereochemical specificity becomes particularly important when considering the compound's role as a chiral reagent in asymmetric synthesis applications.
Conformational Analysis
The molecular conformation of D-Alanine isopropyl ester hydrochloride involves several rotatable bonds that can adopt different conformational states. The isopropyl ester moiety introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the ester functionality to the isopropyl group. Three-dimensional conformational studies reveal that the compound can exist in multiple low-energy conformers, with the relative populations depending on environmental factors such as temperature and solvent conditions.
The amino group positioning relative to the ester functionality influences both the compound's reactivity and its intermolecular interactions. The presence of the hydrochloride salt component introduces additional considerations for conformational preferences, as the protonated amino group can engage in different hydrogen bonding patterns compared to the free base form. These conformational aspects prove particularly relevant for understanding the compound's behavior in different chemical environments and its interactions with biological targets.
Properties
IUPAC Name |
propan-2-yl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39613-92-8 | |
| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of D-alanine isopropyl ester hydrochloride typically begins with D-alanine, which undergoes esterification with isopropanol under acidic conditions. A critical distinction from the L-isomer lies in the necessity for enantiomerically pure starting materials or resolution steps post-synthesis. Patent CN109467515B details a method for the L-isomer using alumina or silica catalysts, reducing thionyl chloride usage by 96–97%. For the D-isomer, analogous protocols may employ chiral catalysts or enantioselective conditions to prevent racemization.
Key parameters include:
Table 1: Comparative Yields for L- vs. D-Alanine Isopropyl Ester HCl
Acylation-Chlorination Sequential Methods
Thionyl Chloride-Mediated Acylation
A conventional route involves treating D-alanine with thionyl chloride to form the acyl chloride intermediate, followed by esterification with isopropanol. However, this method faces criticism for excessive thionyl chloride use (historically >200 mol%), generating corrosive HCl and SO₂ emissions. Patent CN109467515B resolves this via catalytic alumina, cutting thionyl chloride to 3–4% of traditional amounts. For the D-isomer, similar optimizations are feasible but require strict anhydrous conditions to preserve stereochemistry.
Solvent Recycling and Environmental Impact
Alternative Pathways: Oxazolidinone Intermediates
Cyclization-Decrystallization Approach
Patent CN106518694A describes a novel route for the L-isomer using 4-methyl-2,5-diketone oxazolidine intermediates. This method avoids thionyl chloride entirely, instead employing triphosgene for cyclization. Transposed to D-alanine, the pathway would involve:
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Cyclization : D-alanine reacts with triphosgene in dichloroethane at <60°C to form 4-methyl-2,5-diketone oxazolidine.
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Ring-Opening : The oxazolidine intermediate reacts with isopropanol in toluene, catalyzed by acidic ion-exchange resins.
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HCl Gas Quenching : Dry HCl gas precipitates the hydrochloride salt, yielding 71–74% for the L-isomer.
Table 2: Oxazolidine Route Performance Metrics
| Step | Conditions | Yield (L-Isomer) |
|---|---|---|
| Cyclization | Triphosgene, 60°C, 6–12 hrs | >95% purity |
| Ring-Opening | Toluene, 50°C, 15 hrs | 74.2% |
| Crystallization | Isopropanol recrystallization | 99% purity |
Enantiomeric Resolution Techniques
Chromatographic Separation
When racemic mixtures form, chiral stationary-phase chromatography (CSP-HPLC) can resolve D- and L-alanine esters. However, this adds complexity and cost, making catalytic asymmetric synthesis preferable for industrial scales.
Enzymatic Resolution
Lipases and esterases selectively hydrolyze one enantiomer from a racemic ester. For example, Candida antarctica lipase B (CAL-B) exhibits >90% enantioselectivity toward L-alanine esters under aqueous-organic biphasic conditions. Adapting this for D-isomer production would require screening D-specific enzymes.
Challenges in Industrial-Scale D-Isomer Synthesis
Chemical Reactions Analysis
Types of Reactions: D-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-alanine and isopropanol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: D-alanine and isopropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
D-Alanine isopropyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral reagent in the synthesis of nucleotide prodrugs.
Biology: Plays a role in the study of amino acid metabolism and enzyme kinetics.
Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C.
Industry: Utilized in the production of synthetic sweeteners and other fine chemicals.
Mechanism of Action
The mechanism of action of D-Alanine isopropyl ester hydrochloride involves its role as a chiral reagent. It facilitates the synthesis of nucleotide prodrugs by providing a chiral center that enhances the biological activity of the resulting compounds . The molecular targets include viral enzymes that are inhibited by the prodrugs synthesized using this reagent .
Comparison with Similar Compounds
Research Findings and Limitations
- Racemization Avoidance : The use of trichloroacetimidates in esterification prevents racemization, a common issue in ethyl ester synthesis .
- Metabolic Limitations : Isopropyl esters still undergo hepatic hydrolysis, necessitating co-administration with esterase inhibitors in some therapies .
- Comparative Toxicity : Isopropyl esters exhibit lower cytotoxicity than halogenated analogs (e.g., D-Alanine 3-chloro-2-fluorobenzoyl ethyl ester) due to the absence of reactive substituents .
Biological Activity
D-Alanine isopropyl ester hydrochloride (D-AIE HCl) is a derivative of the amino acid D-alanine, notable for its enhanced solubility and bioavailability due to the presence of an isopropyl ester group. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.
- Molecular Formula : C6H14ClNO2
- Molecular Weight : Approximately 167.63 g/mol
- Appearance : White to pale yellow crystalline solid
- Solubility : Soluble in water and organic solvents
Biological Significance
D-AIE HCl plays a critical role in several biological processes, particularly in the synthesis of nucleotide prodrugs aimed at treating viral infections such as Hepatitis C. These prodrugs are inactive until metabolized into their active forms within the body, enhancing drug delivery and efficacy while minimizing side effects.
- Prodrug Formation : D-AIE HCl serves as a building block for nucleotide prodrugs, facilitating targeted delivery to infected cells.
- Chiral Reagent : Due to its chirality, D-AIE HCl can be utilized in asymmetric syntheses, influencing the formation of specific stereoisomers crucial for pharmaceutical development.
- Peptidoglycan Biosynthesis : Research indicates that D-AIE HCl can interact with enzymes involved in bacterial cell wall formation, making it a potential candidate for antibiotic development.
Applications in Research
D-Alanine derivatives, including D-AIE HCl, have been studied for their interactions with various biological systems:
- Antimicrobial Activity : Investigations into D-AIE HCl's effects on bacterial enzymes could lead to new antibiotic strategies.
- Neurotransmission Studies : D-Alanine itself is implicated in neurotransmission, and its esters may influence neuronal signaling pathways .
- Metabolic Studies : The compound's role in metabolic pathways is under exploration, particularly concerning amino acid metabolism and energy supply during physical exertion .
Case Studies and Research Findings
Several studies have highlighted the biological activities of D-Alanine derivatives:
Comparative Analysis with Related Compounds
D-Alanine isopropyl ester hydrochloride shares structural similarities with other amino acid esters but exhibits unique biological properties due to its specific stereochemistry:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Alanine Isopropyl Ester Hydrochloride | Enantiomer | More commonly studied for physiological roles |
| Glycine Isopropyl Ester Hydrochloride | Smaller amino acid | Simpler structure, often used in peptide synthesis |
| L-Leucine Isopropyl Ester Hydrochloride | Branched-chain amino acid | Different metabolic pathways compared to D-AIE HCl |
Q & A
What is the biochemical role of D-alanine esters in bacterial cell wall components, and how does D-Alanine isopropyl ester HCl contribute to this process?
Answer (Basic):
D-Alanine esters are critical in lipoteichoic acid (LTA) and wall teichoic acid synthesis, regulating autolytic enzyme activity and Mg²⁺ binding in bacterial cell walls . This compound serves as a substrate analog for studying D,D-acyltransferase activity, which catalyzes ester bond formation during peptidoglycan cross-linking. Researchers can track its incorporation via isotopic labeling (e.g., ¹³C-D-alanine) and monitor fluctuations in ester content under varying pH or salinity conditions .
How can researchers determine the enantiomeric purity of this compound derivatives in complex biological matrices?
Answer (Advanced):
Chiral GC-MS analysis after derivatization with trifluoroacetic anhydride is a validated method. For example, ozonolysis of kimbeamide A followed by acid hydrolysis and esterification with isopropyl alcohol produces D-alanine derivatives. Co-injection with L/D-alanine standards resolves enantiomers (e.g., 16.87 min for D-alanine vs. 18.82 min for L-forms) . Optimize temperature gradients (50°C → 90°C at 1°C/min) to enhance peak separation .
What experimental strategies address discrepancies in D-alanyl ester content observed under varying growth conditions?
Answer (Advanced):
Fluctuations in ester content (e.g., due to pH or NaCl stress in Staphylococcus aureus) require controlled factorial experiments. Use multivariate analysis to isolate variables:
- pH effects : Compare ester levels in cultures grown at pH 7.1 vs. 8.1.
- Ionic stress : Titrate NaCl (0–5% w/v) and quantify esters via HPLC or enzymatic assays.
Correlate morphological changes (e.g., aberrant cell separation) with ester content using microscopy and statistical models .
How can this compound be used to study peptidoglycan biosynthesis in non-model bacterial species?
Answer (Basic):
Incorporate this compound into in vitro peptidoglycan synthesis assays. Monitor transpeptidation efficiency using fluorescent probes (e.g., dansylcadaverine) or radiometric assays with ¹⁴C-labeled glycan chains. Compare activity across species to identify structural variations in D,D-acyltransferases .
What are the methodological challenges in synthesizing this compound-derived dipeptides for structural studies?
Answer (Advanced):
Key challenges include stereochemical inversion and ester hydrolysis. Optimize reaction conditions:
- Coupling agents : Use HATU or DCC to minimize racemization.
- Solvent selection : Anhydrous DMF or THF prevents ester cleavage.
- Purification : Employ reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients. Validate purity via NMR (e.g., ¹H, ¹³C) and high-resolution MS .
How does this compound facilitate mechanistic studies of sodium channel modulators?
Answer (Advanced):
In neuro-2a cell assays, pre-treat cells with this compound derivatives to test sodium channel activation/blockade. Use ouabain/veratridine to induce sodium overload and measure cytotoxicity (e.g., via MTT assays). Compare results with controls (e.g., tetrodotoxin for blockade) to differentiate channel-specific effects from general toxicity .
What analytical frameworks validate the stability of this compound under physiological conditions?
Answer (Basic):
Conduct stability studies in simulated physiological buffers (pH 7.4, 37°C). Monitor degradation via:
- HPLC-UV : Track ester hydrolysis to D-alanine over 24–72 hours.
- Mass spectrometry : Identify byproducts (e.g., isopropyl alcohol adducts).
Use Arrhenius kinetics to predict shelf-life under storage conditions .
How can researchers reconcile conflicting data on D-alanyl ester function across bacterial species?
Answer (Advanced):
Discrepancies arise from species-specific LTA structures. Apply comparative genomics to identify conserved vs. divergent dlt operon components. Combine knockouts (e.g., dltA mutants) with phenotypic assays (autolysis rates, Mg²⁺ dependency) to dissect functional roles. Cross-validate findings using Lactobacillus and Bacillus models .
What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity studies?
Answer (Basic):
Standardize synthesis steps:
Esterification : React D-alanine with isopropyl alcohol/HCl gas under anhydrous conditions.
Purification : Crystallize from ethanol/ether mixtures.
Characterization : Confirm identity via melting point (170–175°C) and Cl⁻ content (ion chromatography) .
How do researchers design controls to distinguish this compound-specific effects from nonspecific esterase activity?
Answer (Advanced):
Include three control groups:
Substrate-negative : Omit D-alanine esters in assays.
Enzyme inhibitors : Add PMSF (serine esterase inhibitor) or EDTA (metalloenzyme blocker).
Scrambled stereochemistry : Use L-alanine isopropyl ester HCl to test enantiomer specificity.
Quantify residual activity via LC-MS to isolate target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
